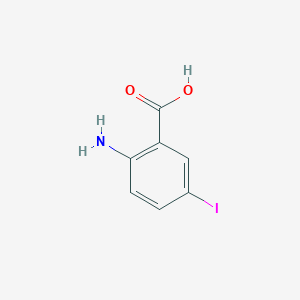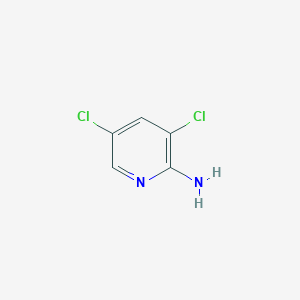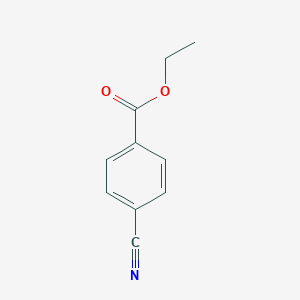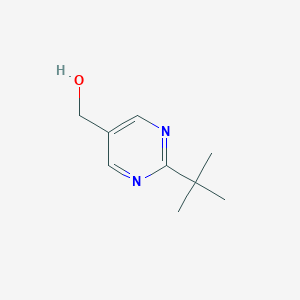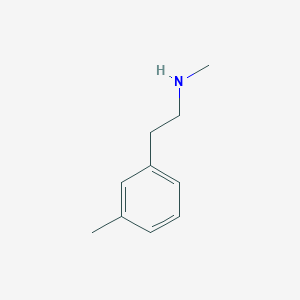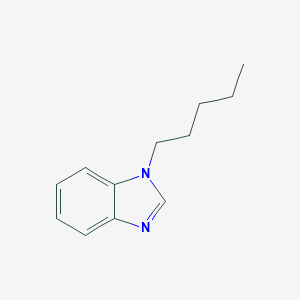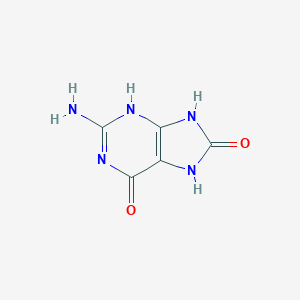![molecular formula C17H10O5 B145810 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione CAS No. 129527-18-0](/img/structure/B145810.png)
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione, also known as CP 47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1980s and is known for its high potency and affinity for the cannabinoid receptors in the brain.
Wirkmechanismus
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, specifically CB1 and CB2 receptors. It binds to these receptors and activates a signaling cascade, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the cannabinoid receptors is responsible for the compound's psychoactive effects.
Biochemische Und Physiologische Effekte
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines and reduce oxidative stress, leading to its anti-inflammatory and neuroprotective effects. Additionally, it has been shown to have analgesic effects by reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 in lab experiments is its high potency and affinity for the cannabinoid receptors. This allows for precise and targeted activation of these receptors, making it a valuable tool for studying the endocannabinoid system. However, due to its psychoactive effects, it must be used with caution and in controlled settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy. Additionally, further investigation into its anti-inflammatory and neuroprotective effects may lead to the development of new therapies for a variety of conditions. Finally, research into the structure-activity relationship of 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 and related compounds may lead to the development of more potent and selective cannabinoid receptor agonists.
Synthesemethoden
The synthesis of 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with 3,4-methylenedioxyphenylacetic acid to form 2,5-dimethoxy-3,4-methylenedioxybenzylideneacetic acid. This intermediate is then reduced with sodium borohydride to obtain 2,5-dimethoxy-3,4-methylenedioxyphenethylamine. Finally, the amine is reacted with cycloheptanone-2-carboxylic acid to form 2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione 47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders, including multiple sclerosis and epilepsy.
Eigenschaften
CAS-Nummer |
129527-18-0 |
|---|---|
Produktname |
2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione |
Molekularformel |
C17H10O5 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)cyclohepta[b]pyran-4,9-dione |
InChI |
InChI=1S/C17H10O5/c18-12-4-2-1-3-11-13(19)8-15(22-17(11)12)10-5-6-14-16(7-10)21-9-20-14/h1-8H,9H2 |
InChI-Schlüssel |
UVUXLZOVHIHWKA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=C(O3)C(=O)C=CC=C4 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=C(O3)C(=O)C=CC=C4 |
Synonyme |
CYCLOHEPTA[B]PYRAN-4,9-DIONE, 2-(1,3-BENZODIOXOL-5-YL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
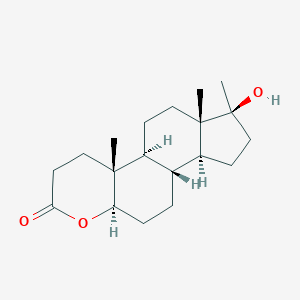
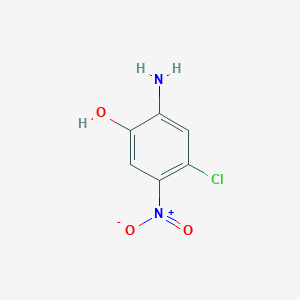
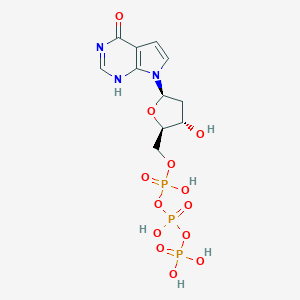
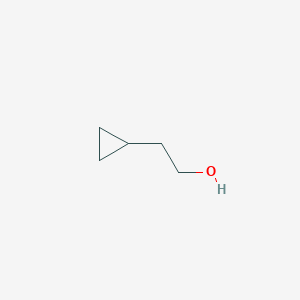
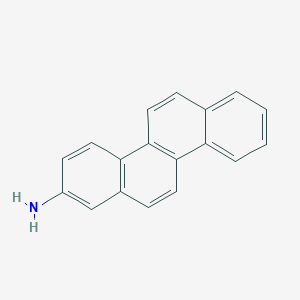
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
